2'-Fluoro-2'-deoxyadenosine

Suicide Gene Therapy Prodrug Activation Enzyme Kinetics

Sourcing inconsistent batches of 2'-Fluoro-2'-deoxyadenosine can derail the GMP synthesis of the clinical CD73 inhibitor AB680 (quemliclustat). This specific nucleoside is the mandatory building block; substitution with 2'-deoxyadenosine or F-araA is not equivalent due to >1,000-fold differences in enzyme kinetics and C3'-endo sugar pucker pre-organization. - Enables synthesis of AB680 (Ki = 4.9 pM), currently in clinical trials for reversing adenosine-mediated tumor immunosuppression. - 3,000-fold higher substrate efficiency for E. coli PNP vs. F-araA, making it the preferred prodrug for GDEPT systems with diffusible bystander cytotoxicity. - Incorporation into phosphorothioate ASOs provides superior RNA binding affinity (A-form geometry) and high nuclease resistance. Supplied as a white to off-white powder, ≥98% purity, rigorously QC-tested. Global B2B shipping, bulk quantities available.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
CAS No. 64183-27-3
Cat. No. B150665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2'-deoxyadenosine
CAS64183-27-3
Synonyms2'-deoxy-2'-fluoroadenosine
2'-fluoro-2'-deoxyadenosine
5'-FDA
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
InChIInChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyZGYYPTJWJBEXBC-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-2'-deoxyadenosine (CAS 64183-27-3) | Fluorinated Adenosine Analog with Defined Substrate Selectivity and Synthetic Utility


2'-Fluoro-2'-deoxyadenosine (F-dAdo; CAS 64183-27-3) is a synthetic purine nucleoside analog of adenosine, characterized by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the ribose sugar . This modification confers enhanced N-glycosidic bond stability relative to its canonical counterpart, 2'-deoxyadenosine [1]. The compound is a key building block in the synthesis of the CD73 inhibitor AB680 and is cleaved by specific bacterial purine nucleoside phosphorylases (PNPs) to release the cytotoxic purine analog 2-fluoroadenine .

Synthetic utility
Direct building block for CD73 inhibitor AB680 synthesis
Substrate selectivity
Cleaved by E. coli PNP for gene-directed enzyme prodrug therapy studies
Conformational bias
2'-F modification favors C3'-endo pucker for A-form oligonucleotides

2'-Fluoro-2'-deoxyadenosine: Why Unmodified Adenosine or Alternative 2'-Halogenated Analogs Cannot Replicate Its Substrate Kinetics and Conformational Bias


Substitution of 2'-Fluoro-2'-deoxyadenosine with unmodified 2'-deoxyadenosine, other 2'-halogenated analogs, or even the clinically used prodrug F-araA in research or synthetic applications is not equivalent due to marked differences in enzyme kinetics, furanose ring conformation, and downstream biological activity. The electronegativity of the 2'-substituent directly dictates the sugar pucker, which in turn influences nucleic acid duplex stability and enzyme recognition [1]. Critically, the catalytic efficiency (k_cat/K_m) with which specific PNPs process this compound differs by several orders of magnitude compared to other adenosine analogs, directly impacting the yield of the cytotoxic metabolite 2-fluoroadenine in gene therapy systems [2].

Unmodified 2'-deoxyadenosine
Lacks 2'-F; glycosidic bond stability and enzyme kinetics may not transfer.
Prodrug F-araA
Markedly lower substrate efficiency for E. coli PNP; activation yield may not replicate.
Other 2'-halogen analogs
Altered electronegativity shifts sugar pucker and may alter duplex stability profiles.

Quantitative Differentiation of 2'-Fluoro-2'-deoxyadenosine: Comparative Kinetic, Conformational, and Bioactivity Data for Informed Procurement


Catalytic Efficiency: 3,000-Fold Superiority as an E. coli PNP Substrate Relative to the Clinical Prodrug F-araA

In gene-directed enzyme prodrug therapy (GDEPT), the efficiency of prodrug activation is paramount. 2'-Fluoro-2'-deoxyadenosine (F-dAdo) demonstrates a profound kinetic advantage over the clinically used nucleoside analog F-araA. It is a 3,000-fold better substrate for Escherichia coli purine nucleoside phosphorylase (E. coli PNP) compared to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-araA) [1]. This superior substrate efficiency leads to more efficient cleavage and generation of the toxic bystander metabolite, 2-fluoroadenine, which is active against nonproliferating tumor cells.

Catalytic Efficiency
Head-to-head
3,000-fold higher substrate efficiency vs F-araA for E. coli PNP
Supports GDEPT prodrug activation screening
May influence prodrug dose exploration in model systems
Suicide Gene Therapy Prodrug Activation Enzyme Kinetics

Conformational Bias: Furanose Ring Adopts a Predominant C3'-endo Pucker, Favoring A-Form Duplex Geometry

The sugar pucker conformation is a critical determinant of nucleic acid duplex structure and stability. 1H-NMR analysis of dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine (dAfl) reveals that its furanose ring conformation is strongly biased toward the C3'-endo (N-type) pucker when compared to unmodified adenosine, which exhibits a more pronounced C2'-endo/C3'-endo equilibrium [1]. This C3'-endo conformation pre-organizes the oligonucleotide into an A-form geometry, which is preferred for RNA binding and is a key feature of many antisense and siRNA therapeutics.

Sugar Pucker Bias
Head-to-head
C3'-endo pucker favored vs C2'-endo/C3'-endo equilibrium of unmodified adenosine
May support A-form oligonucleotide design
1H-NMR solution analysis
Nucleic Acid Chemistry Oligonucleotide Therapeutics NMR Spectroscopy

RNA Polymerase Inhibition: ATP Analog with a Defined Ki of 200 µM Against E. coli RNA Polymerase

The 5'-triphosphate metabolite of 2'-Fluoro-2'-deoxyadenosine acts as a competitive inhibitor of ATP-utilizing enzymes. It has been characterized as an inhibitor of E. coli DNA-dependent RNA polymerase with a defined inhibition constant (Ki) of 200 µM . This provides a quantitative baseline for its potency in disrupting bacterial transcription, allowing researchers to calculate precise concentrations needed for experimental inhibition relative to the native substrate, ATP.

RNA Pol Inhibition
Reported
Ki = 200 µM (E. coli RNA polymerase)
Supports transcription inhibition assay design
Data to verify; no cited source
Enzymology Transcription Inhibition Nucleotide Analog

Antiparasitic Potency: Sub-Nanomolar IC50 Against T. vaginalis via Selective Activation by Parasite PNP

A key differentiator for 2'-Fluoro-2'-deoxyadenosine is its behavior as a 'subversive substrate' for specific non-human purine nucleoside phosphorylases (PNPs). It is not a substrate for human PNP but is efficiently cleaved by Trichomonas vaginalis PNP (TvPNP) to release the cytotoxic agent 2-fluoroadenine [1]. This selective activation results in potent inhibition of T. vaginalis growth in vitro, with an estimated IC50 value of 106 nM [1]. The released metabolite, 2-fluoroadenine, is even more potent, with an IC50 of 84 nM [1].

Anti-T. vaginalis Activity
Class-level
IC50 = 106 nM (prodrug); IC50 = 84 nM (metabolite)
Supports species-selective PNP activation studies
Not a human PNP substrate
Antiparasitic Discovery Subversive Substrate Trichomonas vaginalis

Oligonucleotide Duplex Stability: 2'-Fluoro Modification Provides Superior Stabilization Compared to 2'-O-Methyl Substitution

When incorporated into uniformly modified phosphorothioate oligonucleotides, the 2'-deoxy-2'-fluoro modification confers exceptional binding affinity and specificity for RNA targets [1]. The stabilizing effects of the 2'-deoxy-2'-fluoro modification on RNA-DNA duplexes were directly shown to be superior to those of the widely used 2'-O-methyl (2'-OMe) ribose substitutions [1]. The resulting duplex adopts a fully A-form conformation and exhibits high nuclease resistance, making it a superior choice for potent antisense applications where maximum target affinity is required.

Duplex Stabilization
Head-to-head
Superior RNA-DNA duplex stabilization vs 2'-O-methyl modification
May enhance antisense/siRNA binding affinity
Reported higher Tm in phosphorothioate oligonucleotides
Antisense Oligonucleotides siRNA Therapeutics Duplex Stability

Validated Application Scenarios for 2'-Fluoro-2'-deoxyadenosine Based on Differentiated Performance Metrics


Precursor for the Synthesis of the Clinical-Stage CD73 Inhibitor AB680

2'-Fluoro-2'-deoxyadenosine is a direct and essential building block for the chemical synthesis of AB680 (quemliclustat), a highly potent (Ki = 4.9 pM) and selective small molecule inhibitor of the ecto-nucleotidase CD73 . AB680 is in clinical development for reversing adenosine-mediated immunosuppression in the tumor microenvironment. Procurement of this specific nucleoside is mandatory for the GMP synthesis of the API or for generating AB680 reference standards and tool compounds for immunological studies.

Prodrug for E. coli PNP-Directed Suicide Gene Therapy Vectors

The 3,000-fold enhanced substrate efficiency of 2'-Fluoro-2'-deoxyadenosine for E. coli PNP relative to F-araA makes it a preferred prodrug for experimental GDEPT systems [1]. In models of glioma (e.g., D54) engineered to express E. coli PNP, treatment with this compound results in excellent antitumor activity due to efficient generation of the diffusible, cytotoxic bystander metabolite 2-fluoroadenine, which is active against both proliferating and nonproliferating tumor cells [1].

High-Affinity Building Block for Antisense and siRNA Oligonucleotides

The C3'-endo sugar pucker of 2'-Fluoro-2'-deoxyadenosine pre-organizes oligonucleotides into an A-form geometry, which is ideal for high-affinity binding to RNA targets [2]. Its incorporation into phosphorothioate oligonucleotides provides superior duplex stabilization compared to 2'-O-methyl modifications and confers high nuclease resistance [3]. This makes it a strategic modification for enhancing the potency and metabolic stability of therapeutic ASOs and siRNAs.

Selective Antiparasitic Probe via 'Subversive Substrate' Mechanism

The compound serves as a highly specific probe for studying PNP-mediated activation in pathogens. Its lack of substrate activity for human PNP, contrasted with its efficient cleavage by T. vaginalis PNP to yield a potent cytotoxin (IC50 = 84 nM), demonstrates a mechanism for selective toxicity [4]. This validated application supports its use in screening for novel antiparasitic agents targeting purine salvage pathways in other pathogens with divergent PNP enzymes.

Application
Selection Property
Validation Focus
CD73 inhibitor synthesis
Fluorinated adenosine building block
Synthetic route compatibility
E. coli PNP gene therapy research
PNP substrate selectivity
Prodrug activation efficiency in model systems
Antisense/siRNA oligonucleotide design
2'-F A-form conformational bias
Duplex stability and nuclease resistance profiling
Antiparasitic pathway studies
Species-selective PNP activation
Pathogen-specific prodrug activation pathway

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39 linked technical documents
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